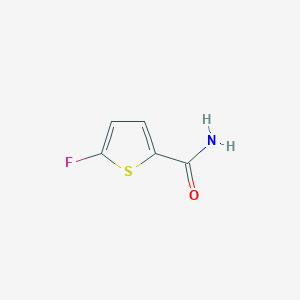

5-Fluorothiophene-2-carboxamide

説明

5-Fluorothiophene-2-carboxamide is a fluorinated derivative of thiophene-2-carboxamide, characterized by a fluorine atom at the 5-position of the thiophene ring and a carboxamide group at the 2-position. Thiophene-based compounds are widely studied for their electronic properties and biological activities, including antimicrobial and anti-inflammatory effects .

特性

IUPAC Name |

5-fluorothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRGKUSGTRSWCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorothiophene-2-carboxamide typically involves the functionalization of the thiophene ringFor instance, the fluorination can be achieved using electrophilic fluorinating agents, and the carboxamide group can be introduced through amidation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and amidation processes, utilizing continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

化学反応の分析

Types of Reactions: 5-Fluorothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted thiophene derivatives.

科学的研究の応用

Medicinal Chemistry

5-Fluorothiophene-2-carboxamide has garnered attention for its potential therapeutic applications due to its biological activity. Notable studies include:

- Anticancer Properties : Research indicates that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their utility in developing anticancer agents .

- Antimicrobial Activity : The compound has been explored for its antimicrobial properties, showing effectiveness against certain bacterial strains .

Biological Studies

The compound serves as a valuable probe in biological assays, particularly in studying enzyme interactions and receptor binding. For instance:

- Adenosine Receptor Agonists : Variants of thiophene compounds have been investigated for their binding affinity to adenosine receptors, which play a crucial role in pain modulation .

- Thrombin Inhibition Studies : Related compounds have been tested for their ability to inhibit thrombin, indicating potential applications in anticoagulant therapies .

Materials Science

In materials science, this compound is utilized in the development of organic semiconductors and advanced materials due to its unique electronic properties:

- Organic Electronics : The compound can be incorporated into organic electronic devices, enhancing their performance due to its favorable charge transport characteristics .

- Polymer Development : It serves as a building block for synthesizing conductive polymers that are essential in various electronic applications .

Case Studies

- Neuropathic Pain Model : A study explored the efficacy of related thiophene derivatives in reducing neuropathic pain through adenosine receptor modulation, indicating the therapeutic potential of these compounds .

- Thrombin Inhibition Assays : Research demonstrated that certain thiophene derivatives could effectively inhibit thrombin activity, providing insights into developing new anticoagulants .

作用機序

The mechanism of action of 5-Fluorothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The fluorine atom enhances its binding affinity and specificity towards these targets .

類似化合物との比較

Comparison with Similar Compounds

Thiophene-2-carboxamide derivatives vary in substituents on the thiophene ring and the attached heterocyclic amines. Below is a detailed comparison based on substituent effects, synthesis routes, and biological activities.

Structural and Functional Group Variations

Key Research Findings

Substituent Impact : Fluorine and nitro groups enhance antibacterial activity but differ in electronic effects. Nitro groups are stronger electron-withdrawers, while fluorine offers a balance of polarity and stability .

Synthetic Accessibility : Commercial availability of amines (e.g., Enamine’s Compound 9) streamlines derivative synthesis, whereas fluorinated precursors (e.g., this compound) face discontinuation challenges .

Material vs. Biomedical Use : Fluorophenyl-thiophenes () are prioritized in material science, whereas carboxamides with heterocyclic amines dominate drug discovery .

生物活性

5-Fluorothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

This compound contains a thiophene ring substituted with a fluorine atom and a carboxamide group. The presence of the fluorine atom is crucial for enhancing the compound's biological activity, as it can influence lipophilicity and binding affinity to biological targets.

The exact mechanism of action for this compound remains under investigation. However, compounds with similar structures have shown promising results in various biological assays, including:

- Inhibition of Enzymatic Activity : Some derivatives have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : There is evidence suggesting that thiophene derivatives can exhibit antimicrobial properties against various pathogens.

- Anticancer Potential : Some studies indicate that compounds with thiophene moieties can induce apoptosis in cancer cell lines.

Antimicrobial Activity

Research has shown that 5-fluorothiophene derivatives possess antimicrobial properties. For instance, studies on related compounds have indicated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 (skin cancer) | 12.5 | Induction of apoptosis |

| HeLa (cervical cancer) | 10.0 | Cell cycle arrest at G2/M phase |

| MCF-7 (breast cancer) | 15.0 | Inhibition of topoisomerase II |

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant activity with IC50 values ranging from 10 to 15 µM. The mechanism involved apoptosis and cell cycle arrest, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : Another research project focused on the synthesis of thiophene derivatives and their antimicrobial activities against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiophene structure significantly enhanced antibacterial activity .

- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound showed promising results against key metabolic enzymes involved in cancer metabolism, highlighting its potential role in metabolic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。